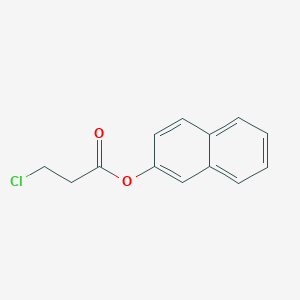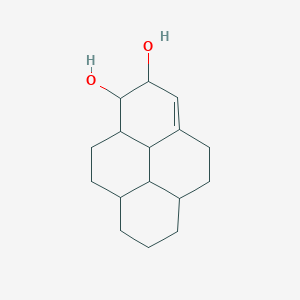
Benzoic acid--2-methyl-2-propylpropane-1,3-diol (2/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid;2-methyl-2-propylpropane-1,3-diol is a compound that combines the properties of benzoic acid and 2-methyl-2-propylpropane-1,3-diol. Benzoic acid is a simple aromatic carboxylic acid, while 2-methyl-2-propylpropane-1,3-diol is an alkyl diol known for its sedative, anticonvulsant, and muscle relaxant effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-2-propylpropane-1,3-diol typically involves the hydrogenation of cyclic carbonates using manganese complexes . Another method includes the preparation of 2,2-disubstituted-1,3-propanediols through the reaction of alkenyl-1,3-propanediols .
Industrial Production Methods
Industrial production of 2-methyl-2-propylpropane-1,3-diol often involves large-scale hydrogenation processes, utilizing catalysts to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-methyl-2-propylpropane-1,3-diol undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the diol into corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into simpler alcohols.
Substitution: The hydroxyl groups in the diol can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like thionyl chloride can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted diols, aldehydes, and ketones, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-methyl-2-propylpropane-1,3-diol has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-methyl-2-propylpropane-1,3-diol involves its interaction with the central nervous system. It acts as a muscle relaxant and sedative by modulating the activity of neurotransmitters and receptors involved in muscle contraction and relaxation . The compound’s molecular targets include GABA receptors, which play a crucial role in inhibitory neurotransmission .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,3-Butanediol
- 1,4-Butanediol
- Prenderol
Uniqueness
Compared to similar compounds, 2-methyl-2-propylpropane-1,3-diol stands out due to its dual role as both a synthetic precursor and an active metabolite of tranquilizers . Its unique structure allows it to exert sedative, anticonvulsant, and muscle relaxant effects, making it valuable in both research and therapeutic applications .
Eigenschaften
CAS-Nummer |
102447-89-2 |
|---|---|
Molekularformel |
C21H28O6 |
Molekulargewicht |
376.4 g/mol |
IUPAC-Name |
benzoic acid;2-methyl-2-propylpropane-1,3-diol |
InChI |
InChI=1S/2C7H6O2.C7H16O2/c2*8-7(9)6-4-2-1-3-5-6;1-3-4-7(2,5-8)6-9/h2*1-5H,(H,8,9);8-9H,3-6H2,1-2H3 |
InChI-Schlüssel |
LSAQYTUVIYVPDI-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(C)(CO)CO.C1=CC=C(C=C1)C(=O)O.C1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


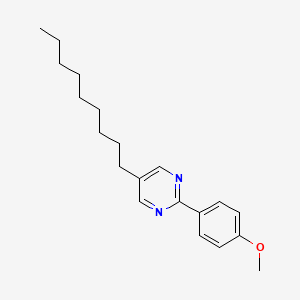

![({[(Prop-2-en-1-yl)oxy]carbonyl}amino)ethanethioic S-acid](/img/structure/B14334260.png)
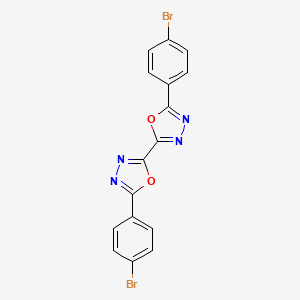
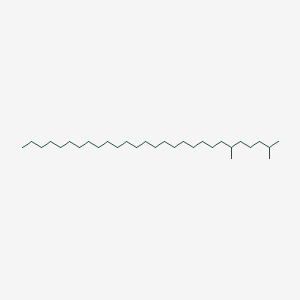
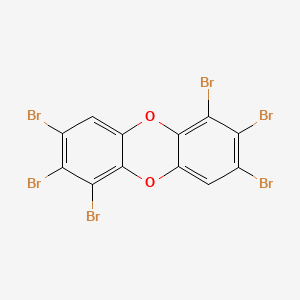



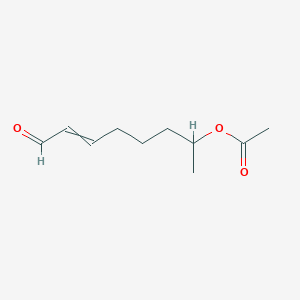
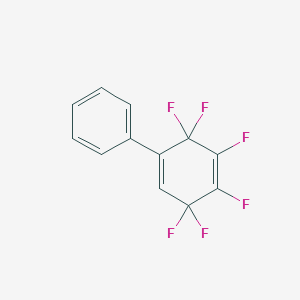
![2-{11-[1,1-Dimethyl-3-(2,2,2-trifluoroethyl)-1,3-dihydro-2H-benzo[e]indol-2-ylidene]undeca-1,3,5,7,9-pentaen-1-yl}-1,1-dimethyl-3-(2,2,2-trifluoroethyl)-1H-benzo[e]indol-3-ium perchlorate](/img/structure/B14334326.png)
